molecular formula C18H19NO3 B5054658 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)acetamide

Cat. No. B5054658
M. Wt: 297.3 g/mol
InChI Key: QRDRYXBNJHUBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)acetamide, also known as 'MDA19', is a synthetic cannabinoid compound that has been developed for research purposes. It is a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.

Mechanism of Action

MDA19 selectively binds to the CB2 receptor, which is primarily expressed in immune cells. Activation of CB2 receptors has been shown to modulate immune responses and reduce inflammation. MDA19 has been shown to have higher selectivity for CB2 over CB1 receptors, which are primarily expressed in the brain and mediate the psychoactive effects of cannabinoids.
Biochemical and physiological effects:
MDA19 has been shown to modulate various signaling pathways in immune cells, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to regulate the expression of various cytokines and chemokines, including TNF-alpha, IL-1beta, and MCP-1. In addition, MDA19 has been shown to reduce oxidative stress and inflammation in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MDA19 has several advantages for laboratory experiments, including its high selectivity for CB2 receptors and its well-characterized pharmacological properties. However, its synthetic nature and potential toxicity limit its use in in vivo studies. In addition, the lack of standardized protocols for its use and the limited availability of the compound can make it challenging to use in research.

Future Directions

There are several future directions for research on MDA19, including:
1. Development of more potent and selective CB2 agonists for therapeutic applications.
2. Investigation of the role of CB2 receptors in various disease states, including cancer, neurodegenerative disorders, and autoimmune diseases.
3. Examination of the potential of MDA19 as a therapeutic agent for the treatment of inflammation, pain, and neurodegenerative diseases.
4. Exploration of the mechanisms underlying the neuroprotective effects of MDA19 in models of Alzheimer's disease and multiple sclerosis.
5. Development of standardized protocols for the use of MDA19 in laboratory experiments.
In conclusion, MDA19 is a synthetic cannabinoid compound with potential therapeutic applications in various diseases. Its selective binding to CB2 receptors and well-characterized pharmacological properties make it a valuable tool for research purposes. However, its synthetic nature and potential toxicity limit its use in in vivo studies. Future research on MDA19 should focus on developing more potent and selective CB2 agonists and investigating its therapeutic potential in various disease states.

Synthesis Methods

MDA19 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzodioxane ring system, followed by the introduction of a dimethylphenyl group and an acetamide moiety. The final product can be purified using standard chromatographic techniques.

Scientific Research Applications

MDA19 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, MDA19 has been shown to have neuroprotective effects in models of Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-3-4-14(9-13(12)2)10-18(20)19-15-5-6-16-17(11-15)22-8-7-21-16/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDRYXBNJHUBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.